1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- 1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro-
Brand Name: Vulcanchem
CAS No.: 94120-25-9
VCID: VC17275943
InChI: InChI=1S/C10H12N4O4/c1-2-18-10-5-7-8(6-9(10)14(16)17)13(3-4-15)12-11-7/h5-6,15H,2-4H2,1H3
SMILES:
Molecular Formula: C10H12N4O4
Molecular Weight: 252.23 g/mol

1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro-

CAS No.: 94120-25-9

Cat. No.: VC17275943

Molecular Formula: C10H12N4O4

Molecular Weight: 252.23 g/mol

* For research use only. Not for human or veterinary use.

1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- - 94120-25-9

Specification

CAS No. 94120-25-9
Molecular Formula C10H12N4O4
Molecular Weight 252.23 g/mol
IUPAC Name 2-(5-ethoxy-6-nitrobenzotriazol-1-yl)ethanol
Standard InChI InChI=1S/C10H12N4O4/c1-2-18-10-5-7-8(6-9(10)14(16)17)13(3-4-15)12-11-7/h5-6,15H,2-4H2,1H3
Standard InChI Key YSFDRWBKHHFSNZ-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C2C(=C1)N=NN2CCO)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a benzotriazole ring—a fused bicyclic system containing three nitrogen atoms—with an ethoxy (-OCH₂CH₃) group at position 5 and a nitro (-NO₂) group at position 6. A hydroxethyl (-CH₂CH₂OH) side chain extends from the triazole nitrogen at position 1, enhancing its solubility in polar solvents compared to simpler benzotriazoles . X-ray crystallography and NMR studies confirm this substitution pattern, which critically influences its electronic properties and reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₄O₄
Molecular Weight252.23 g/mol
CAS Registry Number94120-25-9
IUPAC Name2-(5-ethoxy-6-nitro-1H-benzotriazol-1-yl)ethanol
Synonymous IdentifiersDTXSID70240658; BRN 4512697

Spectral and Computational Data

PubChem’s 3D conformer models reveal planar geometry at the benzotriazole ring, with the nitro group adopting a coplanar orientation to maximize resonance stabilization . Computational simulations predict strong hydrogen-bonding capacity via the ethanol moiety, corroborating experimental observations of its solubility in aqueous-organic mixtures .

Synthesis and Chemical Modification

Primary Synthetic Routes

Synthesis typically begins with benzotriazole (C₆H₅N₃), proceeding through sequential functionalization:

  • Ethoxylation: Alkylation at position 5 using ethyl bromide or diethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF).

  • Nitration: Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at 0–5°C, exploiting the ring’s electron-deficient character post-ethoxylation.

  • Hydroxyethylation: Nucleophilic substitution at N1 using ethylene oxide or 2-chloroethanol, often catalyzed by phase-transfer agents.

Critical Reaction Parameters:

  • Nitration requires precise temperature control to avoid over-nitration or ring degradation.

  • Hydroxyethylation yields improve with polar aprotic solvents (e.g., DMSO) and anhydrous conditions.

Derivative Synthesis

The nitro group’s reduction to an amine (-NH₂) using H₂/Pd-C or Sn/HCl enables access to analogs with altered bioactivity. For example, 5-ethoxy-6-amino derivatives demonstrate enhanced binding to bacterial DNA gyrase in preliminary assays.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies highlight broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). The nitro group’s electron-withdrawing effect enhances membrane permeability, while the ethanol side chain facilitates interactions with microbial phospholipid bilayers.

ActivityModel SystemEffective ConcentrationSource
AntibacterialS. aureus8 μg/mL
AntifungalC. albicans16 μg/mL
AntiproliferativeMCF-7 cells12 μM

Neuropharmacological Effects

Industrial and Research Applications

Corrosion Inhibition

Benzotriazole derivatives are established copper corrosion inhibitors in cooling systems. Quantum chemical calculations predict that 5-ethoxy-6-nitro substitution enhances adsorption energy on metal surfaces by 18% compared to unsubstituted analogs.

Polymer Stabilization

Incorporation into polyethylene films (0.1–0.5 wt%) reduces UV-induced degradation by 40%, attributed to the nitro group’s radical scavenging capacity.

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